molecular formula C22H17N5O3S B2539198 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1019096-80-0

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2539198
CAS No.: 1019096-80-0
M. Wt: 431.47
InChI Key: GPABSPWKPWRILU-UHFFFAOYSA-N
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Description

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked phenyl-pyrazole moiety and an acetamide group bound to a benzo[d][1,3]dioxol-5-yl (piperonyl) ring. The thioether bridge enhances metabolic stability compared to oxygen or nitrogen linkages, while the benzo[d][1,3]dioxol group may influence pharmacokinetic properties such as membrane permeability and metabolic resistance.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c28-21(24-16-4-8-19-20(12-16)30-14-29-19)13-31-22-9-7-18(25-26-22)15-2-5-17(6-3-15)27-11-1-10-23-27/h1-12H,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPABSPWKPWRILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H17N7OS2
  • Molecular Weight : 423.51 g/mol
  • Functional Groups : Pyrazole, pyridazine, thioamide, and benzo[d][1,3]dioxole.

Biological Activity Overview

Research has indicated that derivatives of pyrazole and pyridazine possess a variety of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Some pyrazole derivatives have been identified as effective inhibitors of cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Properties : Certain derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

A study on related compounds demonstrated that several pyrazole derivatives exhibited strong antimicrobial activity. For instance, compounds synthesized from 1H-pyrazole showed effective inhibition against Escherichia coli and Staphylococcus aureus, with zones of inhibition measured in millimeters (Table 1).

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AE. coli18
Compound BS. aureus20
Compound CP. mirabilis15

Anticancer Activity

The anticancer potential of similar pyrazole derivatives has been explored extensively. For example, a study focused on the compound's ability to induce apoptosis in HepG2 liver cancer cells via reactive oxygen species (ROS) generation. The mechanism involved mitochondrial disruption leading to caspase activation and subsequent cell death .

Case Study: Apoptosis Induction

In a controlled experiment, a derivative similar to the target compound was tested for its cytotoxic effects on HepG2 cells:

  • Caspase Activation : The treatment resulted in significant caspase-3 activation.
  • ROS Generation : The compound induced ROS accumulation, which was confirmed by the use of antioxidants that inhibited apoptosis.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. Compounds with structural similarities to the target molecule have been shown to inhibit pro-inflammatory cytokines in vitro.

The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to this structure have been shown to inhibit BCR-ABL kinase activity, which is crucial in the treatment of chronic myeloid leukemia (CML) . The inhibition of such kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that related compounds demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Compounds with similar structures have been evaluated for their ability to scavenge free radicals, which is vital for preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multi-step synthetic pathways that include:

  • Formation of the pyrazole and pyridazine rings through cyclization reactions.
  • Thioether formation using appropriate thiols.
  • Acetylation to introduce the acetamide functionality.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Study 1: BCR-ABL Kinase Inhibition

A study focusing on a series of pyrazole derivatives demonstrated their effectiveness in inhibiting BCR-ABL kinase. The most potent compound exhibited an IC50 value indicating strong inhibitory action, suggesting potential as a therapeutic agent for CML .

Study 2: Antimicrobial Evaluation

In another investigation, a set of synthesized compounds similar to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide was tested against various bacterial strains. Results showed significant inhibition zones in disc diffusion assays, highlighting the antimicrobial potential of these derivatives .

Study 3: Antioxidant Activity Assessment

Research evaluating the antioxidant capabilities of related compounds revealed that certain derivatives effectively reduced oxidative stress markers in vitro. These findings support the potential use of such compounds in developing therapeutic agents for oxidative stress-related conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on structural analogs, emphasizing differences in core scaffolds, substituents, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound : 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide Pyridazine + thioether + acetamide Benzo[d][1,3]dioxol, pyrazole-phenyl Potential CNS activity due to benzodioxol; thioether may improve metabolic stability.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole + acetamide 4-Chlorophenyl, chloro, cyano Chloro/cyano groups may enhance lipophilicity and electrophilic reactivity.
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Pyrazole + acetamide Benzo[d]imidazol, methylthio, cyano Methylthio group could modulate solubility; benzoimidazol may target kinase receptors.
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole + acetamide Thiazole, methylphenylpyrazole Thiazole ring may confer anti-inflammatory or antimicrobial activity.

Structural Differentiation

  • Pyridazine vs. Pyrazole/Thiazole Cores: The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrazole (two non-adjacent nitrogens) or thiazole (sulfur and nitrogen). Pyridazines are less common in drug design but may enable unique binding interactions, such as with purine-rich enzyme active sites .
  • Thioether Linkage : The thioether bridge in the target compound likely enhances oxidative stability compared to ethers or amines in analogs .
  • Substituent Effects: The benzo[d][1,3]dioxol group is a notable difference from the chloro, cyano, or methylthio substituents in analogs. Benzodioxol derivatives are associated with enhanced blood-brain barrier penetration and serotonin receptor modulation, suggesting possible neuropharmacological applications .

Pharmacological Hypotheses

  • Metabolic Stability: The thioether and benzodioxol groups in the target compound may reduce CYP450-mediated metabolism compared to the chloro/cyano-substituted analog .
  • Target Selectivity : The pyridazine-thioether scaffold could differentiate it from pyrazole-thiazole derivatives, which are often explored as kinase inhibitors or antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key intermediates include pyrazole-substituted phenyl derivatives and thioacetamide precursors. For example, thiolation of pyridazin-3-yl derivatives with mercaptoacetic acid, followed by coupling with benzo[d][1,3]dioxol-5-amine, is a common approach . Reaction conditions (e.g., solvent polarity, catalysts like DCC/DMAP) must be optimized to avoid side products such as disulfide formation .

Q. How is the structural integrity of this compound validated during synthesis?

Routine characterization includes:

  • 1H/13C NMR : Confirms regioselectivity of pyrazole and pyridazine substitution patterns .
  • IR spectroscopy : Validates thioacetamide (-C(=O)-NH-) and ether (C-O-C) functional groups .
  • Elemental analysis : Ensures purity (>95%) by matching calculated vs. experimental C, H, N, S values .
  • LC-MS : Detects trace impurities (e.g., unreacted intermediates) .

Q. What computational methods predict the biological activity of this compound?

  • PASS program : Predicts potential antimicrobial or kinase-inhibitory activity based on structural analogs .
  • Molecular docking : Screens against targets like α-glucosidase or cancer-related kinases (e.g., EGFR). For example, pyridazine-thioacetamide derivatives show strong binding to the active site of α-glucosidase (binding energy < -8 kcal/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic thiol-pyridazine coupling, while DCM minimizes side reactions .
  • Catalysts : Use of NaH or K2CO3 improves deprotonation efficiency in thioacetamide formation .
  • Temperature control : Maintaining 0–5°C during diazotization prevents decomposition of intermediates .

Q. How to address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-response curves : Establish IC50 values in multiple models (e.g., cancer vs. non-cancer cells) .
  • Comparative SAR studies : Modify substituents (e.g., replacing benzo[d][1,3]dioxole with fluorophenyl) to isolate activity drivers .

Q. What structure-activity relationships (SAR) are critical for enhancing target affinity?

  • Pyridazine core : Electron-withdrawing groups (e.g., -NO2) at position 6 improve kinase inhibition .
  • Benzo[d][1,3]dioxole moiety : Substituents at position 5 (e.g., -OCH3) enhance metabolic stability .
  • Thioacetamide linker : Replacing sulfur with oxygen reduces potency, emphasizing the thioether’s role in target binding .

Q. What mechanistic insights can molecular docking provide for this compound?

Docking studies with α-glucosidase (PDB: 2ZE0) reveal:

  • The pyridazine ring forms π-π interactions with Trp481.
  • The thioacetamide linker hydrogen-bonds to Asp349, critical for competitive inhibition .
  • Modifications to the pyrazole ring (e.g., -CF3) may sterically hinder binding, reducing efficacy .

Q. How can scale-up challenges be addressed for in vivo studies?

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate gram-scale batches .
  • Process control : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) to ensure consistency .

Q. What strategies improve metabolic stability and pharmacokinetics?

  • Prodrug design : Esterification of the acetamide group enhances oral bioavailability .
  • Cytochrome P450 screening : Identify metabolic hotspots (e.g., benzo[d][1,3]dioxole oxidation) using liver microsomes .

Q. What cross-disciplinary applications are emerging for this compound?

  • Material science : As a ligand for metal-organic frameworks (MOFs) due to its nitrogen-rich structure .
  • Chemical engineering : Integration into membrane technologies for selective ion transport .

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